N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide
Description
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a synthetic aromatic amide compound characterized by a propanamide backbone substituted with a 4-aminophenyl group and a 4-methylphenoxy moiety. The presence of the 4-aminophenyl group may confer bioactivity, as similar aromatic amines are known to interact with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPMQPCUXRBTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide typically involves the reaction of 4-aminophenol with 4-methylphenol in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps including nitration, reduction, and amidation. The specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production also focuses on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl and phenoxy derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-Aminophenyl)propanamide Derivatives
Key Observations :
- Bioactivity: Compounds like N-[4-(acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide (CAS 913250-52-9) exhibit antitumor activity, suggesting that sulfur-containing analogues may have superior pharmacological profiles compared to oxygen-based derivatives .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- pKa Trends : The pKa values (~13.27) across analogues suggest similar ionization behavior, which may influence receptor binding or metabolic stability .
- Solubility: The 4-methylphenoxy derivative likely requires formulation aids (e.g., cyclodextrins) for drug delivery, whereas sulfur-containing analogues may self-assemble into nanoparticles .
Biological Activity
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2
- CAS Number : 1016700-84-7
The compound features an aminophenyl group and a methylphenoxy group attached to a propanamide backbone, which contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. The exact mechanisms are still under investigation, but they could involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating that it may inhibit cancer cell proliferation. Mechanistic studies suggest interactions with specific molecular targets involved in cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.
The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including:
- Enzymes : Inhibition or modulation of enzyme activity related to cancer progression or microbial survival.
- Receptors : Interaction with cellular receptors that regulate growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Aminophenyl)-3-(4-methylphenoxy)propanamide | Similar aminophenyl and methylphenoxy groups | Antimicrobial, potential anticancer effects |
| N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide | Chlorine substituent instead of methyl | Antimicrobial, varied anticancer activity |
| N-(4-Aminophenyl)-2-(4-ethoxyphenoxy)propanamide | Ethoxy substituent | Antimicrobial, potential for drug development |
This table illustrates how variations in substituents can influence the biological activity of similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced viability and increased apoptosis rates. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer pathways. These studies provide insights into how structural modifications could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 4-aminophenol with 2-(4-methylphenoxy)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reactions are conducted in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry, solvent dryness, and inert atmospheres to prevent hydrolysis of the acyl chloride .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Key signals include the amide proton (δ ~9.5 ppm, broad singlet) and aromatic protons (δ ~6.5–7.2 ppm). The methylphenoxy group’s methyl resonance appears at δ ~2.3 ppm .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ at m/z 285.3 (calculated for C16H18N2O2). Fragmentation patterns should align with cleavage at the amide bond .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability assays should monitor degradation under UV light, varying pH (2–12), and elevated temperatures (25–60°C) using HPLC-UV at 254 nm .
Advanced Research Questions
Q. How does the methylphenoxy substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The methylphenoxy group acts as an electron-donating para-director. To study EAS regioselectivity, perform nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) and analyze product ratios via HPLC or GC-MS. Computational modeling (DFT) can predict activation energies for meta vs. para attack, correlating with experimental yields .
Q. What strategies mitigate competing side reactions during functionalization of the aminophenyl group?
- Methodological Answer : Protect the primary amine using Boc or Fmoc groups before derivatization. For example, Boc-protection (di-tert-butyl dicarbonate in THF) prevents unwanted azo coupling or oxidation. Deprotection with TFA/CH2Cl2 (1:1) restores the amine post-functionalization .
Q. How can researchers resolve contradictory data on the compound’s biological activity across in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293 vs. HepG2) to assess cytotoxicity (MTT assay).
- Validate target engagement via SPR (surface plasmon resonance) for binding affinity (KD) to suspected receptors .
- Replicate results in orthogonal assays (e.g., fluorescence polarization vs. ELISA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
